molecular formula C14H23NO3 B6271424 rac-tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans CAS No. 2680760-92-1

rac-tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans

Cat. No. B6271424
CAS RN: 2680760-92-1
M. Wt: 253.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans (RTC) is an organocarbamate compound that has been studied for its potential applications in the fields of organic synthesis, drug design, and biochemistry. RTC is a chiral compound, meaning that it is composed of two enantiomers that are mirror images of each other. It has been the subject of numerous studies and is of particular interest for its ability to catalyze asymmetric reactions.

Scientific Research Applications

Rac-tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans has been studied extensively for its potential applications in organic synthesis, drug design, and biochemistry. It has been used in the synthesis of a variety of compounds, including amino acids, peptides, and proteins. Additionally, it has been used in the synthesis of pharmaceuticals, such as antifungal agents, antibiotics, and anti-cancer agents. In biochemistry, rac-tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans has been used to study the structure and function of enzymes, as well as to analyze the effects of drugs on the body.

Mechanism of Action

Rac-tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans catalyzes asymmetric reactions by forming a chiral complex with a substrate. This complex is then attacked by a nucleophile, resulting in the formation of a new product with a chiral center. The reaction is highly stereoselective, meaning that it favors the formation of one enantiomer over the other.
Biochemical and Physiological Effects
rac-tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans has been studied for its potential effects on biochemical and physiological processes. In studies involving the enzyme cytochrome P450, rac-tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans was found to inhibit the enzyme’s activity. This suggests that rac-tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans may have the potential to be used as a drug to treat conditions in which the enzyme is overactive, such as certain types of cancer. Additionally, rac-tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans has been studied for its potential effects on the nervous system. It has been found to have a sedative effect, suggesting that it may have potential applications in the treatment of anxiety and insomnia.

Advantages and Limitations for Lab Experiments

Rac-tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans has several advantages for lab experiments. It is a relatively stable compound, meaning that it is not easily degraded by heat or light. Additionally, it is a highly selective catalyst, meaning that it can be used to produce chiral compounds with high levels of purity. However, rac-tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans also has some limitations. It is relatively expensive, and it can be difficult to obtain in large quantities. Additionally, it is not soluble in water, making it difficult to use in aqueous solutions.

Future Directions

Rac-tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans has been the subject of numerous studies, and there are still many potential applications that have yet to be explored. One potential future direction is the development of new methods for the synthesis of rac-tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans. Additionally, further research could be conducted to explore the effects of rac-tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans on biochemical and physiological processes, as well as its potential applications in drug design. Furthermore, further research could be conducted to explore the potential of rac-tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans as a catalyst for asymmetric reactions. Finally, research could be conducted to explore the potential of rac-tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans as a chiral ligand for the synthesis of chiral compounds.

Synthesis Methods

Rac-tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans can be synthesized through a variety of methods. One of the most common methods is the Williamson ether synthesis. This involves the reaction of an alkyl halide with an alcohol in the presence of an acid catalyst. The reaction yields an ether, which is then treated with an amine to form the rac-tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans. Other methods, such as the use of a palladium catalyst, have also been used to synthesize rac-tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans involves the reaction of tert-butyl N-[(1r,4r)-4-hydroxycyclohexyl]carbamate with propargyl alcohol in the presence of a base to form the propargyl ether intermediate. This intermediate is then reacted with a suitable acid chloride to form the final product.", "Starting Materials": [ "tert-butyl N-[(1r,4r)-4-hydroxycyclohexyl]carbamate", "propargyl alcohol", "base", "acid chloride" ], "Reaction": [ "Step 1: Add tert-butyl N-[(1r,4r)-4-hydroxycyclohexyl]carbamate and propargyl alcohol to a reaction flask.", "Step 2: Add a base such as potassium carbonate to the reaction flask and stir the mixture at room temperature for several hours.", "Step 3: Purify the resulting propargyl ether intermediate by column chromatography.", "Step 4: Add the propargyl ether intermediate to a reaction flask containing an acid chloride such as benzoyl chloride.", "Step 5: Stir the mixture at room temperature for several hours.", "Step 6: Purify the final product by column chromatography." ] }

CAS RN

2680760-92-1

Product Name

rac-tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans

Molecular Formula

C14H23NO3

Molecular Weight

253.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.